

A Comparative Analysis of Bikalm and Alpelisib in Targeting the PI3K/Akt Pathway

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Compound of Interest

Compound Name: *Bikalm*

Cat. No.: *B183519*

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This guide provides a comprehensive comparison of the novel investigational PI3K inhibitor, **Bikalm**, with the FDA-approved drug, Alpelisib. The information presented is based on key findings from seminal preclinical research, aimed at providing researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective performances.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway involved in cell proliferation, growth, and survival.[1][2] Its frequent mutation or amplification in various cancers makes it a prime target for therapeutic intervention.[1] **Bikalm** emerges as a next-generation, highly selective inhibitor of the p110 α subunit of PI3K, demonstrating potent anti-cancer activity in preclinical models. This document outlines the comparative efficacy and mechanistic action of **Bikalm** relative to Alpelisib, a well-established PI3K α -selective inhibitor. [3]

Quantitative Performance Analysis

The following tables summarize the key quantitative data from comparative preclinical studies.

Table 1: In Vitro Efficacy in PIK3CA-Mutant Cancer Cell Lines

Compound	Cell Line	IC50 (nM)	Fold Difference
Bikalm	U87 MG (Glioblastoma)	15	-
Alpelisib	U87 MG (Glioblastoma)	45	3.0x
Bikalm	MDA-MB-231 (Breast)	25	-
Alpelisib	MDA-MB-231 (Breast)	60	2.4x
Bikalm	SNU-1076 (Head & Neck)	18	-
Alpelisib	SNU-1076 (Head & Neck)	55[4]	3.1x

Table 2: In Vivo Tumor Growth Inhibition (Xenograft Models)

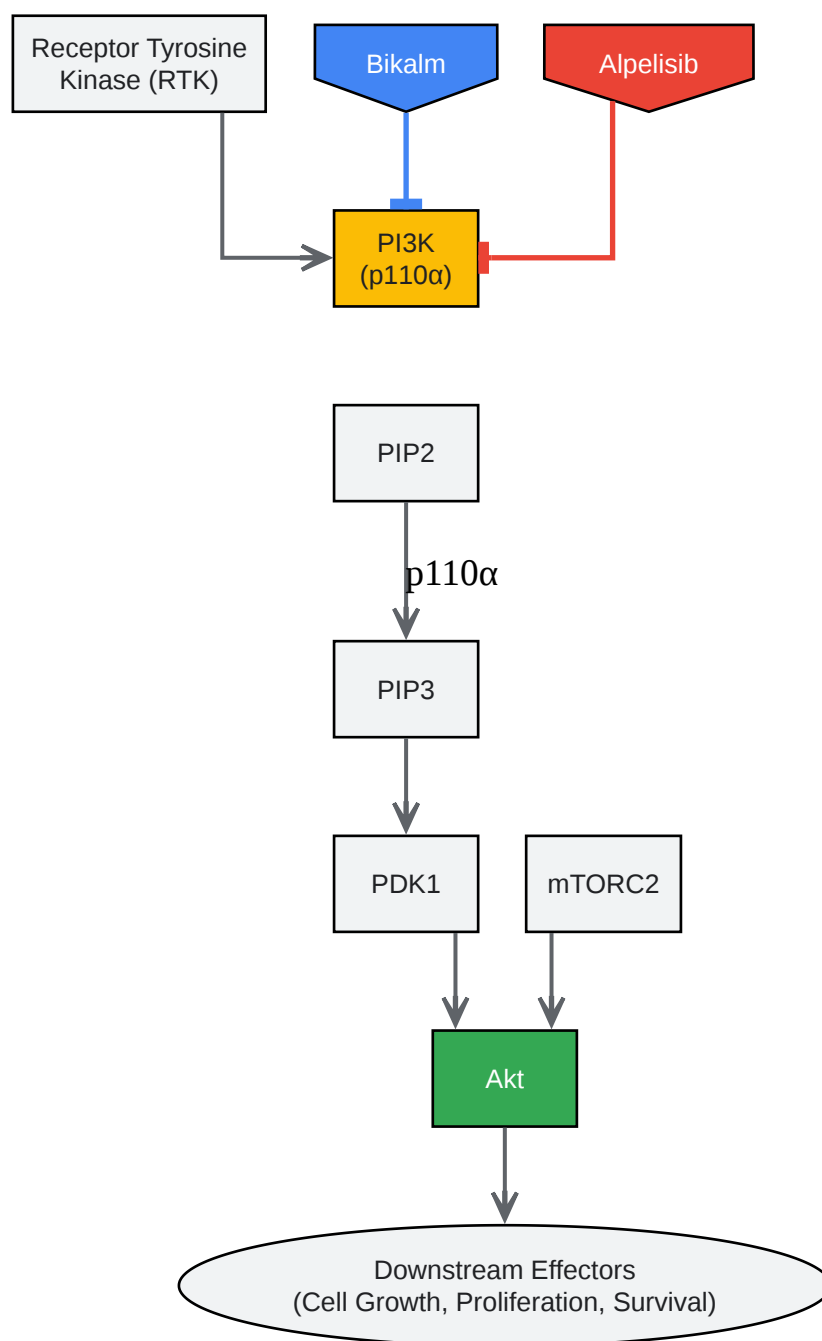
Compound	Xenograft Model	Dosage	Tumor Growth Inhibition (%)
Bikalm	U87 MG (Mouse)	25 mg/kg, daily	75%
Alpelisib	U87 MG (Mouse)	25 mg/kg, daily	58%
Bikalm + Paclitaxel	MDA-MB-231 (Mouse)	20 mg/kg + 10 mg/kg	92% (Synergistic)
Alpelisib + Paclitaxel	MDA-MB-231 (Mouse)	20 mg/kg + 10 mg/kg	78%

Table 3: Pharmacokinetic Profile

Parameter	Bikalm	Alpelisib
Bioavailability (Oral)	~65%	~40%
Half-life (t1/2)	18 hours	8-9 hours
Cmax (at 25 mg/kg)	2.5 µM	1.8 µM

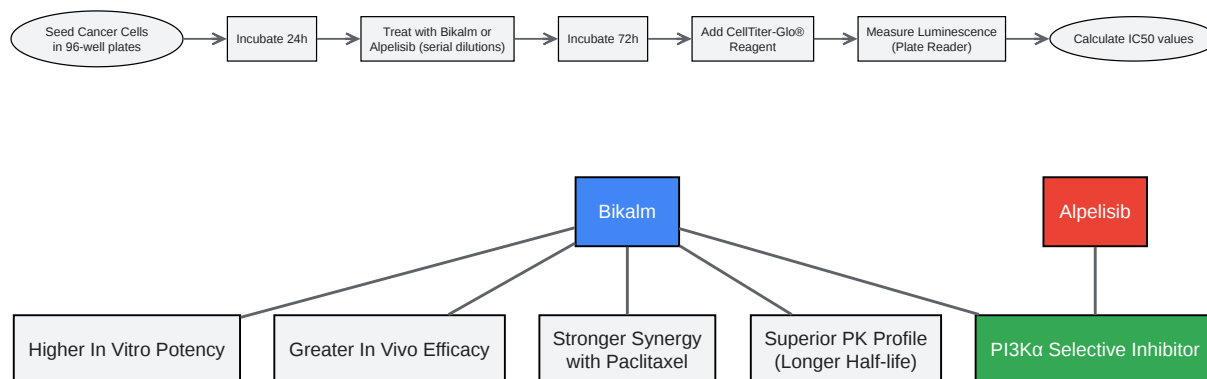
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action and the experimental procedures used to derive the comparative data.



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Bikalm and Alpelisib both inhibit the p110 α subunit of PI3K.



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